

AVE 0991: A Technical Guide to the Nonpeptide Mas Receptor Agonist

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Compound of Interest		
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Abstract

AVE 0991 is a potent and selective nonpeptide agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS). Functioning as a mimic of the endogenous ligand angiotensin-(1-7), AVE 0991 has demonstrated a range of beneficial cardiovascular and renal effects in preclinical studies. These effects are primarily attributed to its ability to counteract the detrimental actions of angiotensin II. This technical guide provides a comprehensive overview of AVE 0991, including its mechanism of action, signaling pathways, and a summary of key experimental data. Detailed experimental protocols and visual representations of its molecular interactions and experimental workflows are included to facilitate further research and drug development efforts.

Introduction

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure, fluid, and electrolyte balance. The classical RAS pathway involves the conversion of angiotensin I to angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE). Ang II, acting primarily through the AT1 receptor, mediates vasoconstriction, inflammation, and fibrosis. In contrast, the protective arm of the RAS, centered around the angiotensin-converting enzyme 2 (ACE2), angiotensin-(1-7) [Ang-(1-7)], and the Mas receptor, counteracts these effects.[1][2]



Ang-(1-7) is a heptapeptide with vasodilatory, anti-proliferative, and anti-inflammatory properties.[1] However, its therapeutic potential is limited by its short half-life and susceptibility to proteolytic degradation.[3] AVE 0991 was developed as an orally active, nonpeptide mimic of Ang-(1-7), offering improved stability and pharmacokinetic properties.[2] This makes it a valuable tool for investigating the therapeutic potential of Mas receptor activation in various pathological conditions, including cardiovascular and renal diseases.[2][4]

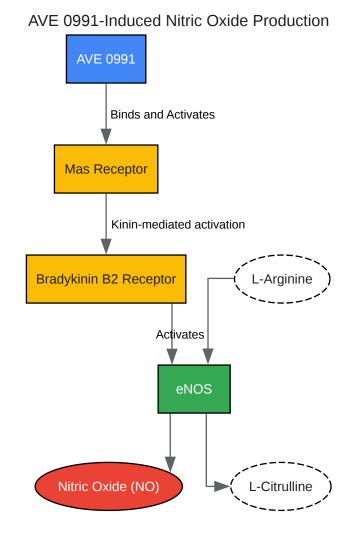
Mechanism of Action and Signaling Pathways

AVE 0991 selectively binds to and activates the G-protein-coupled Mas receptor.[5][6] This initiates a cascade of intracellular signaling events that antagonize the effects of Ang II.

Nitric Oxide Production

A primary mechanism of AVE 0991's action is the stimulation of nitric oxide (NO) production via the activation of endothelial nitric oxide synthase (eNOS).[7] This NO-mediated vasodilation contributes to its blood pressure-lowering effects. The signaling pathway involves kinin-mediated activation of eNOS.[7] Interestingly, while both AVE 0991 and Ang-(1-7) stimulate NO release, AVE 0991 has been shown to produce a significantly higher amount of bioactive NO. [7][8]





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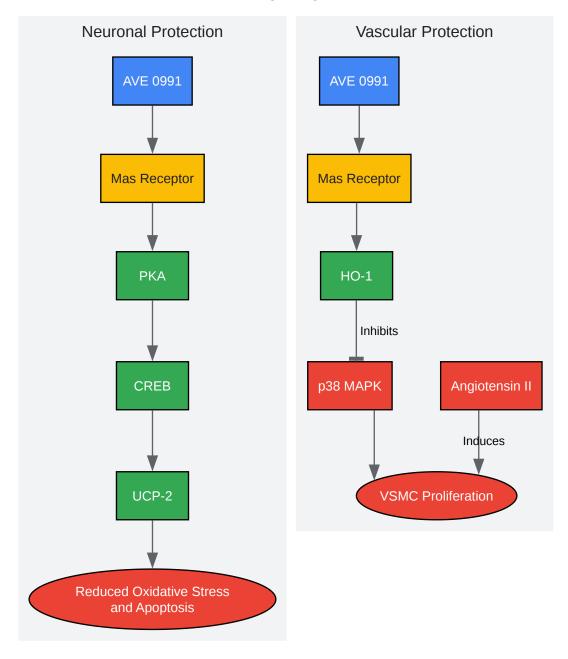
Caption: AVE 0991 signaling pathway for nitric oxide production.

Downstream Signaling Cascades

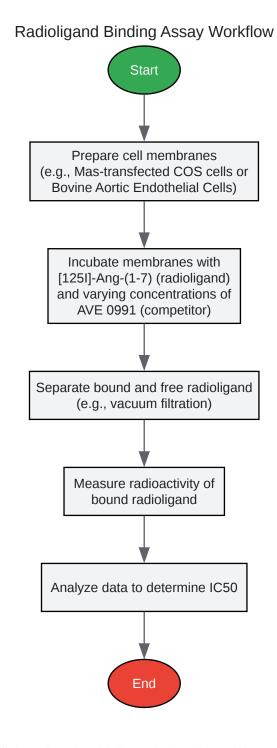
Beyond NO production, Mas receptor activation by AVE 0991 triggers other important signaling pathways. In the context of neuronal protection, AVE 0991 has been shown to activate a Mas/PKA/CREB/UCP-2 pathway, which attenuates oxidative stress and apoptosis.[9] In vascular smooth muscle cells, AVE 0991 inhibits Ang II-induced proliferation through a Mas/HO-1/p38 MAPK signaling pathway.[10]



Downstream Signaling of AVE 0991







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